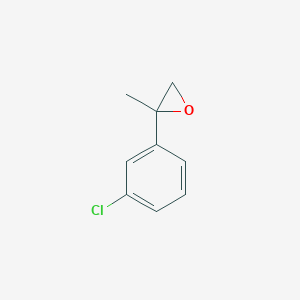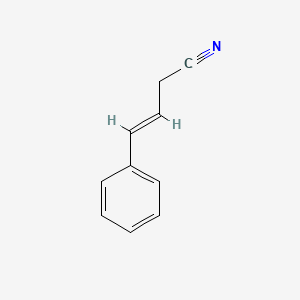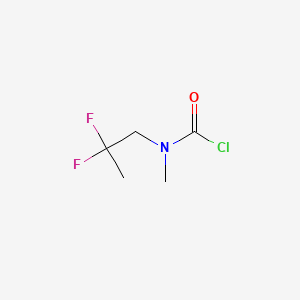
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a dihydrobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific catalysts to ensure stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins . The pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Cytoxazone: A compound with a similar oxazolidinone scaffold used in various synthetic applications.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the dihydrobenzofuran moiety.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-11-12-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5,9H,3-4,6H2,(H,12,13) |
InChI-Schlüssel |
JLJSVYITOLQBDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C3COC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















